![molecular formula C33H32Ge B14271520 Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane CAS No. 169480-47-1](/img/structure/B14271520.png)
Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane is a complex organogermanium compound It features a germane core bonded to two indenyl groups, one of which is substituted with a naphthyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane typically involves the reaction of germane derivatives with substituted indenyl compounds. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, a common synthetic route might involve the use of a palladium catalyst in a solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to achieve this.
化学反应分析
Types of Reactions
Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The indenyl and naphthyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield germanium dioxide, while substitution reactions could produce a variety of substituted indenyl or naphthyl derivatives.
科学研究应用
Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Research is being conducted on its potential biological activities, including its effects on cellular processes.
Medicine: There is interest in its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including semiconductors and polymers.
作用机制
The mechanism by which Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to modulate these targets, leading to various biological and chemical effects.
相似化合物的比较
Similar Compounds
Diethylgermane: A simpler organogermanium compound with similar reactivity but lacking the complex indenyl and naphthyl substituents.
Indenylgermane: Contains the indenyl group but lacks the additional naphthyl and methyl substitutions.
Naphthylgermane: Features the naphthyl group but not the indenyl or methyl groups.
Uniqueness
Diethyl(1H-inden-1-yl)[2-methyl-4-(naphthalen-1-yl)-1H-inden-1-yl]germane is unique due to its combination of indenyl, naphthyl, and methyl groups bonded to a germane core. This unique structure imparts specific chemical and physical properties that are not found in simpler organogermanium compounds, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
169480-47-1 |
|---|---|
分子式 |
C33H32Ge |
分子量 |
501.2 g/mol |
IUPAC 名称 |
diethyl-(1H-inden-1-yl)-(2-methyl-4-naphthalen-1-yl-1H-inden-1-yl)germane |
InChI |
InChI=1S/C33H32Ge/c1-4-34(5-2,32-21-20-25-13-7-9-16-27(25)32)33-23(3)22-31-29(18-11-19-30(31)33)28-17-10-14-24-12-6-8-15-26(24)28/h6-22,32-33H,4-5H2,1-3H3 |
InChI 键 |
VDGHOFLBGMERAH-UHFFFAOYSA-N |
规范 SMILES |
CC[Ge](CC)(C1C=CC2=CC=CC=C12)C3C(=CC4=C(C=CC=C34)C5=CC=CC6=CC=CC=C65)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


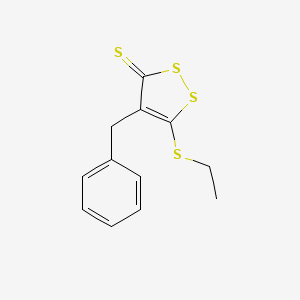
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4,6-trinitrobenzene)](/img/structure/B14271452.png)
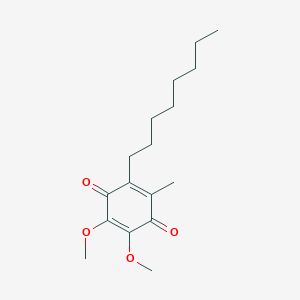

![2,4(1H,3H)-Pyrimidinedione, 1-[1-(2-propenyl)-3-butenyl]-](/img/structure/B14271486.png)
![N,N'-[Cyclopentane-1,1-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14271490.png)
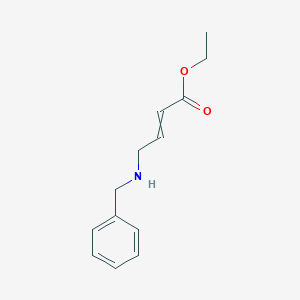
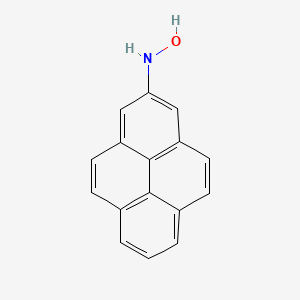
![2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene](/img/structure/B14271504.png)
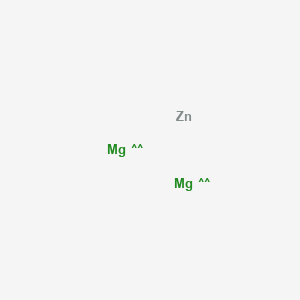
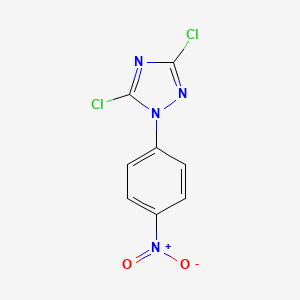
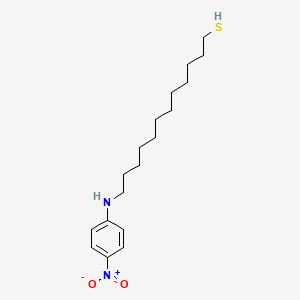
![1-[3-(Dihexadecylamino)-3-oxopropyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14271531.png)
![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
